Cas no 521059-79-0 (Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci))

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) structure
521059-79-0 structure
Product Name:Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
CAS 번호:521059-79-0
MF:C14H21N3O
메가와트:247.336043119431
CID:2188748
PubChem ID:448042
Update Time:2025-04-21

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
    • CHEMBL1188380
    • Ximelegatran
    • y-27632
    • UNII-0X370ROP6H
    • IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • US10183931, Y-27632
    • (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide
    • 2gnj
    • KBioGR_000574
    • NCGC00092276-02
    • J888.082D
    • HMS3403N15
    • 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
    • BRD-K44084986-300-08-4
    • (R)-TRANS-4-(1-AMINOETHYL)-N-(4-PYRIDYL) CYCLOHEXANECARBOXAMIDE
    • [+]-[R]-trans-4-[1-aminoethyl]-N-[4-pyridyl]cyclohexanecarboxamide
    • NCGC00387412-04
    • KBio2_005710
    • KBio2_000574
    • Y 27632 [WHO-DD]
    • NCGC00092276-10
    • Bio2_000457
    • SCHEMBL18935698
    • CCG-204428
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide Dihydrochloride; (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride; (+)-trans-N-(4-Pyridyl)-4-[(R)-1-aminoethyl]cyclohexanecarboxamide Dihydrochloride;
    • BRD-K44084986-300-07-6
    • trans-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • Bio2_000937
    • HY-10071
    • NSC-751297
    • Y 27632
    • (R)-4-(1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • BCPP000008
    • AS-77772
    • (+)-(r)-trans-4-(1-aminoethyl)-n-(4-pyridyl)cyclohexanecarboxamide
    • 1q8t
    • SMP2_000199
    • Y27632 dihydrochloride
    • BiomolKI2_000075
    • (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide
    • 2etr
    • CHEMBL1083134
    • NCGC00092276-03
    • DB08756
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • 0X370ROP6H
    • CHEBI:92773
    • Y27
    • SCHEMBL598993
    • BSPBio_001234
    • Bio1_000737
    • HMS1362N15
    • trans-4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexanecarboxamide
    • Y-27632, free base
    • 4-[(1R)-1-aminoethyl]-N-(4-pyridyl)cyclohexanecarboxamide
    • Q6584634
    • BRD-K44084986-001-03-9
    • NCGC00092276-05
    • (1R,4r)-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • 146986-50-7
    • NS00073644
    • trans-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide
    • CBiol_001962
    • Bio1_000248
    • cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans-
    • Y-27632 dihydrochloride
    • GTPL5290
    • AKOS026750241
    • NSC751297
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • NCGC00092276-04
    • Cyclohexanecarboxamide, 4-(1-aminoethyl)-N-4-pyridinyl-, [4(R)-trans]-
    • CS-0131
    • KBio3_001027
    • CYCLOHEXANECARBOXAMIDE, 4-((1R)-1-AMINOETHYL)-N-4-PYRIDINYL-, TRANS-
    • SCHEMBL7804373
    • NCGC00092276-07
    • Y27632
    • CAS_146986-50-7
    • 4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • DTXSID7043740
    • HMS1792N15
    • SCHEMBL13970844
    • NCGC00092276-08
    • NCGC00092276-06
    • ROCK Inhibitor, Y-27632
    • BDBM50319631
    • BDBM86729
    • HMS1990N15
    • BiomolKI_000071
    • AKOS028109253
    • SCHEMBL1980406
    • Y-27632?
    • 4.BETA.-((1R)-1-AMINOETHYL)-N-(4-PYRIDINYL)CYCLOHEXANE-1.ALPHA.-CARBOXAMIDE
    • KBioSS_000574
    • Bio1_001226
    • CYCLOHEXANECARBOXAMIDE, 4-(1-AMINOETHYL)-N-4-PYRIDINYL-, (4(R)-TRANS)-
    • BDBM14029
    • CHEMBL559147
    • KBio3_001028
    • 521059-79-0
    • KBio2_003142
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecar boxamide dihydrochloride
    • IDI1_002212
    • Cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans- (9CI)
    • BRD-K44084986-300-09-2
    • 2gnf
    • CHEBI:75393
    • s6390
    • NCGC00092276-09
    • BRD-K44084986-300-02-7
    • 인치: 1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
    • InChIKey: IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • 미소: O=C(C1CCC([C@@H](C)N)CC1)NC1C=CN=CC=1

계산된 속성

  • 정밀분자량: 247.168462302Da
  • 동위원소 질량: 247.168462302Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 268
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 68Ų
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.